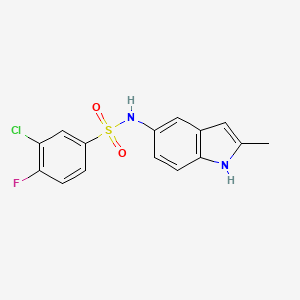

3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O2S/c1-9-6-10-7-11(2-5-15(10)18-9)19-22(20,21)12-3-4-14(17)13(16)8-12/h2-8,18-19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMZQEIJYUXQNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

Introduction of Substituents: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of indole sulfonamides exhibit significant anticancer properties. The structure of 3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide suggests potential activity against various cancer cell lines due to its ability to inhibit specific protein kinases involved in tumor growth. Studies have shown that modifications in the indole ring can enhance the selectivity and potency against cancer cells, making this compound a candidate for further investigation in cancer therapeutics .

Inhibition of Enzyme Activity

This compound may also serve as an inhibitor for certain enzymes implicated in disease processes. For instance, sulfonamide compounds are known to inhibit carbonic anhydrase, which is involved in various physiological functions and pathological conditions, including glaucoma and epilepsy. The presence of the chloro and fluoro substituents can influence the binding affinity and specificity of the compound, enhancing its potential as a therapeutic agent .

Biological Research

Targeting Protein Interactions

The unique structure of this compound allows it to interact with specific proteins within biological systems. Its application in studying protein-ligand interactions can provide insights into cellular mechanisms and pathways relevant to diseases such as cancer and neurodegenerative disorders. By utilizing this compound in biochemical assays, researchers can elucidate the role of targeted proteins and their interactions within cellular environments .

Fluorinated Compounds in Imaging

Fluorinated compounds are increasingly used in imaging techniques such as PET (Positron Emission Tomography). The incorporation of fluorine enhances the visibility of compounds in imaging studies, making this compound a potential candidate for development into radiotracers for diagnostic purposes .

Materials Science

Synthesis of Functional Materials

The synthesis of this compound can lead to the development of functional materials with applications in organic electronics or photonics. The unique electronic properties imparted by the indole moiety combined with sulfonamide functionalities could be exploited in creating novel materials for sensors or light-emitting devices .

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Properties of Indole Derivatives | Cancer Research | Demonstrated that modifications enhance anticancer activity against specific cell lines. |

| Inhibition Mechanisms of Sulfonamides | Biochemical Analysis | Identified key interactions between sulfonamides and target enzymes, suggesting therapeutic pathways. |

| Imaging Techniques Using Fluorinated Compounds | Radiology | Explored the efficacy of fluorinated compounds in enhancing imaging contrast for PET scans. |

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The indole core can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Sulfonamide Derivatives

Key Observations :

- Halogen Substitution : The 3-Cl,4-F pattern in the target compound and TCN 201 is associated with NMDA receptor modulation , while 4-Cl substitution in Compound 28 correlates with triazine-linked bioactivity .

- Linked Moieties : Indole groups (target compound) enhance interactions with aromatic residues in receptors, whereas morpholine () or triazine () moieties alter solubility and target specificity.

Key Observations :

Key Observations :

- The target compound’s indole group may facilitate interactions with IDO1, a cancer immunotherapy target .

- TCN 201’s hydrazine-carbonyl group enables selective NMDA receptor modulation, contrasting with the target compound’s indole-driven activity .

Biological Activity

3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound's structure can be denoted as follows:

- Chemical Formula : CHClF NOS

- Molecular Weight : 320.77 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. It disrupts bacterial cell wall synthesis and inhibits biofilm formation.

- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 - 16 |

| Escherichia coli | 32 - 64 |

| Enterococcus faecalis | 16 - 32 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is crucial given the rise of antibiotic-resistant strains.

Anticancer Activity

The anticancer properties were assessed using various human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and A549 (lung). The IC values were calculated to determine the concentration required to inhibit cell growth by 50%.

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa | 10 - 20 |

| MCF-7 | 15 - 25 |

| A549 | 20 - 30 |

The compound demonstrated significant cytotoxicity, particularly in HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies

Several studies have highlighted the biological activity of similar compounds within the same chemical class. For instance:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent activity against multi-drug resistant strains of bacteria, reinforcing the need for novel antimicrobial agents in clinical settings .

- Cancer Research : Research on related sulfonamide compounds indicated that they could induce apoptosis in cancer cells via caspase activation and mitochondrial pathway modulation . This suggests that further exploration of the apoptotic mechanisms could enhance understanding of the compound's efficacy.

Q & A

Q. What synthetic methodologies are employed to synthesize 3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide, and how is its structural integrity confirmed?

The synthesis involves coupling 3-chloro-4-fluorobenzenesulfonyl chloride with 2-methyl-1H-indol-5-amine under basic conditions. Key steps include nucleophilic substitution and purification via column chromatography. Structural confirmation uses NMR (1H/13C), HRMS, and X-ray crystallography. For example, analogous sulfonamides were validated via single-crystal X-ray diffraction to confirm bond parameters and regiochemistry .

Q. What in vitro assays are used to evaluate the biological activity of this sulfonamide derivative?

Common assays include:

- Enzyme inhibition : Testing against targets like carbonic anhydrase or NMDA receptors using fluorescence-based activity assays .

- Cellular viability : MTT or apoptosis assays in cancer cell lines to assess antiproliferative effects .

- Receptor binding : Radioligand displacement studies (e.g., [3H]MDL 105,519 for NMDA receptor affinity) .

Q. How is the compound's solubility and stability optimized for preclinical studies?

Solubility is enhanced via co-solvents (e.g., DMSO/PEG mixtures) or salt formation. Stability is assessed in simulated physiological buffers (pH 1–7.4) and liver microsomes. Structural modifications, such as introducing electron-withdrawing groups (e.g., fluorine), improve metabolic stability .

Advanced Research Questions

Q. What mechanisms underlie the compound's selectivity for GluN2A-containing NMDA receptors over GluN2B subtypes?

The sulfonamide moiety interacts with the glycine-binding site allosteric pocket in GluN1/GluN2A receptors. Studies show >300-fold selectivity for GluN2A, attributed to steric and electronic compatibility with the receptor's hydrophobic cleft. High glycine concentrations (1 mM) do not competitively reverse inhibition, suggesting non-competitive binding .

Q. How are pharmacokinetic challenges like high clearance and biliary excretion addressed in structural optimization?

Strategies include:

- Metabolic stabilization : Replacing methylsulfone with fluorine reduces CYP-mediated oxidation and biliary excretion .

- Human microdose studies : Early-phase trials with 14C-labeled compound predict clinical PK profiles, bypassing preclinical species variability .

- Plasma protein binding assays : Modulating lipophilicity to improve free drug availability .

Q. What computational methods guide the design of sulfonamide-based NMDA receptor antagonists?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with GluN1/GluN2A binding pockets. Pharmacophore mapping identifies critical residues (e.g., Arg518 in GluN1) for hydrogen bonding with the sulfonamide group . QSAR models optimize substituent effects on potency and selectivity .

Q. How do structural modifications influence the compound's allosteric modulation of NMDA receptors?

Substituents on the indole ring (e.g., 2-methyl group) enhance hydrophobic interactions with the receptor’s voltage-sensing domain. Fluorine at the 4-position reduces off-target effects by minimizing polar interactions with non-target proteins .

Methodological Considerations

Q. What analytical techniques quantify the compound in biological matrices during pharmacokinetic studies?

LC-MS/MS with MRM transitions (e.g., m/z 409→291 for quantification) achieves nanogram-level sensitivity. Validation parameters include linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>85%) .

Q. How are crystallographic data utilized to validate receptor-ligand interactions?

Co-crystallization of the compound with NMDA receptor fragments (e.g., GluN1 S1S2 domain) resolves binding modes. X-ray diffraction (1.8–2.2 Å resolution) confirms hydrogen bonds between the sulfonamide group and Arg518 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.